

"Ethyl 2-(benzylamino)-5-bromonicotinate" purity and characterization

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Compound of Interest

Compound Name: Ethyl 2-(benzylamino)-5-bromonicotinate

Cat. No.: B1388417

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An In-depth Technical Guide to the Purity and Characterization of **Ethyl 2-(benzylamino)-5-bromonicotinate**

This guide provides a comprehensive overview of the analytical methods used to determine the purity and characterize the structure of **Ethyl 2-(benzylamino)-5-bromonicotinate**, a key intermediate in various synthetic applications. The intended audience includes researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.

Compound Overview

Ethyl 2-(benzylamino)-5-bromonicotinate (CAS No. 1403563-39-1) is a substituted pyridine derivative. Its molecular structure incorporates a nicotinic acid ethyl ester backbone, a benzylamino group at the 2-position, and a bromine atom at the 5-position. This arrangement of functional groups makes it a valuable building block in medicinal chemistry and materials science. Accurate characterization and purity assessment are critical for its use in subsequent reactions and for ensuring the quality of final products.

Synthesis and Purification

A common synthetic route to **Ethyl 2-(benzylamino)-5-bromonicotinate** involves the nucleophilic aromatic substitution reaction between ethyl 2-chloro-5-bromonicotinate and benzylamine. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Purification is most effectively achieved using flash column chromatography over silica gel. A gradient of ethyl acetate in hexanes is commonly employed to isolate the product from starting materials and byproducts. The purity of the collected fractions is monitored by thin-layer chromatography (TLC).

Characterization Data

The structural identity and purity of **Ethyl 2-(benzylamino)-5-bromonicotinate** are confirmed using a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₅ BrN ₂ O ₂	-
Molecular Weight	335.20 g/mol	-
Appearance	White to off-white solid	
Melting Point	110 - 114 °C	

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.32	d, J=2.5 Hz	1H	H-6 (Pyridine)
8.08	d, J=2.5 Hz	1H	H-4 (Pyridine)
7.40 - 7.25	m	5H	Phenyl-H
4.69	d, J=5.9 Hz	2H	-CH ₂ -Ph
4.29	q, J=7.1 Hz	2H	-O-CH ₂ -CH ₃
1.34	t, J=7.1 Hz	3H	-O-CH ₂ -CH ₃

Solvent: CDCl₃. Data sourced from supplier information.

Mass Spectrometry (MS)

Ionization Mode	[M+H] ⁺ (m/z)
Electrospray (ESI)	335.0, 337.0

The characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br) is observed.

Experimental Protocols

The following are standard protocols for the characterization and purity analysis of **Ethyl 2-(benzylamino)-5-bromonicotinate**.

High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the compound.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
- Gradient: 10% to 90% acetonitrile over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Procedure:
 - Prepare a 1 mg/mL solution of the compound in acetonitrile.
 - Inject 10 µL of the solution onto the column.
 - Run the gradient method and record the chromatogram.
 - Purity is calculated based on the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This technique confirms the chemical structure of the molecule.

- Instrumentation: 400 MHz NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3).
- Procedure:
 - Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl_3 .
 - Transfer the solution to an NMR tube.
 - Acquire the ^1H NMR spectrum.
 - Process the data (Fourier transform, phase correction, and baseline correction).
 - Integrate the peaks and assign them to the corresponding protons in the structure.

Mass Spectrometry (MS)

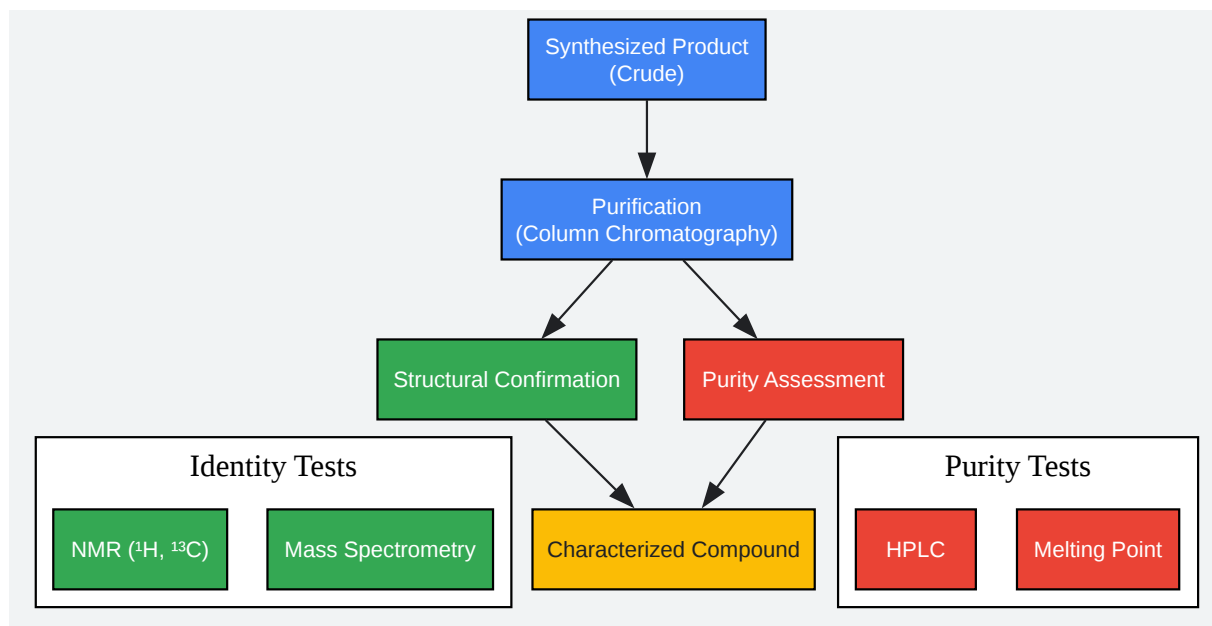
This analysis confirms the molecular weight of the compound.

- Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
- Method: Positive ion mode.
- Sample Preparation: Infuse a dilute solution of the compound (in methanol or acetonitrile) directly into the ion source.
- Procedure:
 - Acquire the mass spectrum over a range of m/z 100-500.
 - Identify the molecular ion peak ($[\text{M}+\text{H}]^+$).
 - Confirm the presence of the characteristic bromine isotopic pattern (two peaks of nearly equal intensity separated by 2 m/z units).

Visualizations

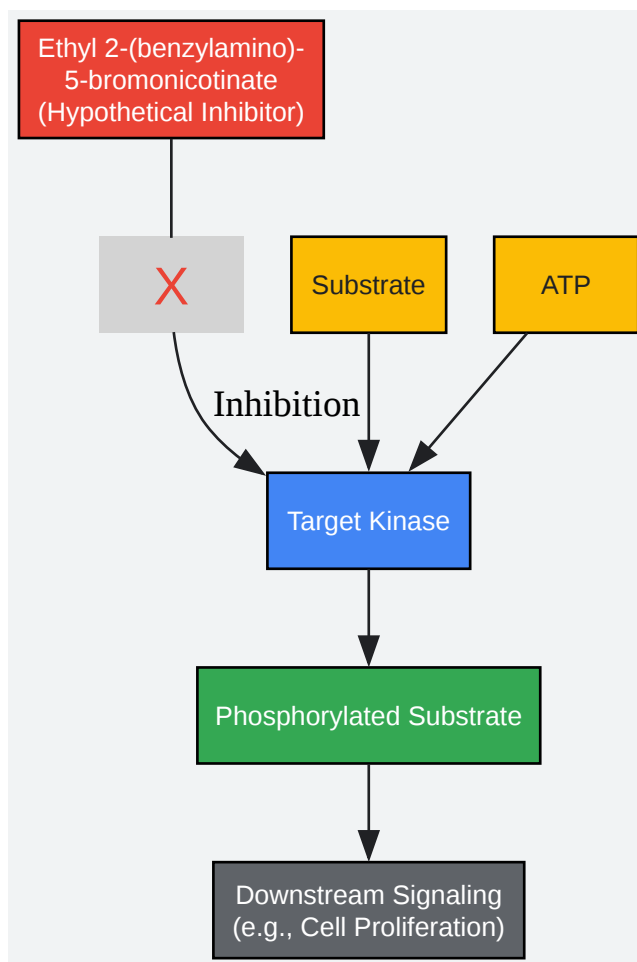
Diagrams are provided below to illustrate the chemical structure and analytical workflow.

Caption: Chemical structure of **Ethyl 2-(benzylamino)-5-bromonicotinate**.



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Caption: Workflow for the characterization and purity analysis of the compound.



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Caption: Hypothetical signaling pathway showing the compound as a kinase inhibitor.

- To cite this document: BenchChem. ["Ethyl 2-(benzylamino)-5-bromonicotinate" purity and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1388417#ethyl-2-benzylamino-5-bromonicotinate-purity-and-characterization\]](https://www.benchchem.com/product/b1388417#ethyl-2-benzylamino-5-bromonicotinate-purity-and-characterization)

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